4-(9H-fluoren-9-ylmethoxycarbonyl)-1-methylpiperazine-2-carboxylic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(9H-fluoren-9-ylmethoxycarbonyl)-1-methylpiperazine-2-carboxylic acid;hydrochloride is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its intricate molecular framework, which includes a fluoren-9-ylmethoxycarbonyl group attached to a methylated piperazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(9H-fluoren-9-ylmethoxycarbonyl)-1-methylpiperazine-2-carboxylic acid;hydrochloride typically involves multiple steps, starting with the preparation of the fluoren-9-ylmethoxycarbonyl chloride. This intermediate is then reacted with methylpiperazine under controlled conditions to form the desired compound. The reaction conditions include maintaining a specific temperature range, using appropriate solvents, and ensuring the correct stoichiometric ratios of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using reactors that allow for precise control of reaction parameters. Continuous flow chemistry techniques may be employed to enhance efficiency and yield. Purification steps, such as recrystallization or chromatography, are crucial to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The fluoren-9-ylmethoxycarbonyl group can be oxidized under specific conditions.
Reduction: : Reduction reactions can be performed to modify the functional groups.
Substitution: : Substitution reactions at the piperazine ring are possible, leading to derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully optimized to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions include oxidized derivatives of the fluoren-9-ylmethoxycarbonyl group, reduced forms of the compound, and substituted derivatives of the piperazine ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound is utilized in the study of enzyme inhibitors and receptor binding assays. Its ability to interact with biological targets makes it a useful tool in understanding biological processes.
Medicine
In the medical field, this compound has potential applications in drug development. Its structural features may be exploited to create new therapeutic agents with improved efficacy and safety profiles.
Industry
In industry, the compound is used in the production of specialty chemicals and materials. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 4-(9H-fluoren-9-ylmethoxycarbonyl)-1-methylpiperazine-2-carboxylic acid;hydrochloride exerts its effects involves its interaction with specific molecular targets. The fluoren-9-ylmethoxycarbonyl group can bind to receptors or enzymes, modulating their activity. The piperazine ring may interact with biological membranes, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-(9H-fluoren-9-ylmethoxycarbonyl)-1-methylpiperazine-2-carboxylic acid;hydrochloride include:
4-(9H-fluoren-9-ylmethoxycarbonyl)butanoic acid
4-(9H-fluoren-9-ylmethoxycarbonyl)amino acid derivatives
Fluoren-9-ylmethoxycarbonyl-substituted piperazines
Uniqueness
What sets this compound apart from these similar compounds is its specific structural features, such as the presence of the methylated piperazine ring and the fluoren-9-ylmethoxycarbonyl group
Properties
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonyl)-1-methylpiperazine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4.ClH/c1-22-10-11-23(12-19(22)20(24)25)21(26)27-13-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18;/h2-9,18-19H,10-13H2,1H3,(H,24,25);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXLCEQBBGIKBTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.